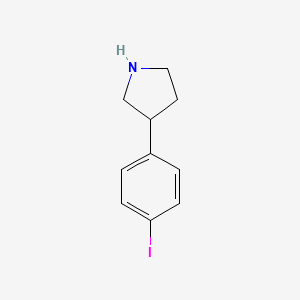

3-(4-Iodophenyl)pyrrolidine

Description

Properties

Molecular Formula |

C10H12IN |

|---|---|

Molecular Weight |

273.11 g/mol |

IUPAC Name |

3-(4-iodophenyl)pyrrolidine |

InChI |

InChI=1S/C10H12IN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 |

InChI Key |

PORUEKSEZRUYHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-Iodophenyl)pyrrolidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process generally involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(4-Iodophenyl)pyrrolidine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the 4-iodophenyl group can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Iodophenyl)pyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Iodophenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and stereochemistry . This enables the compound to bind selectively to target proteins, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Positional Isomers

- 2-(4-Iodophenyl)pyrrolidine hydrochloride (CAS 1423027-87-5): The iodine is at the 2-position of the pyrrolidine ring. This positional isomer exhibits a molecular weight of 309.58 and has been cataloged as a life science reagent .

- 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride (CAS 1219983-01-3): Features a phenoxy-methyl linker between the pyrrolidine and iodophenyl group. This structural modification increases molecular weight (339.60) and introduces an ether bond, which could enhance solubility but reduce metabolic stability .

Halogen-Substituted Derivatives

- 3,3,4,4-Tetrafluoro-pyrrolidine derivatives: Fluorination at the 3,4-positions of pyrrolidine (e.g., compound 29 in ) retains potency comparable to non-fluorinated analogs, suggesting fluorines improve metabolic stability without steric hindrance .

- D-Proline analog (compound 31 in ): Replacing pyrrolidine with D-proline reduces potency by 9-fold, emphasizing the importance of pyrrolidine’s ring conformation in biological activity .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of 3-(4-Iodophenyl)pyrrolidine and Analogs

*Hypothetical data inferred from analogs.

Comparative Efficacy

- Fluorinated pyrrolidines (e.g., compound 29) maintain potency, whereas D-proline substitution (compound 31) drastically reduces activity, underscoring the pyrrolidine scaffold’s conformational importance .

- Iodine’s role : The 4-iodophenyl group’s large atomic radius and polarizability may enhance binding to hydrophobic pockets or halogen-bond-accepting residues, as seen in tetrazolium chloride analogs () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.